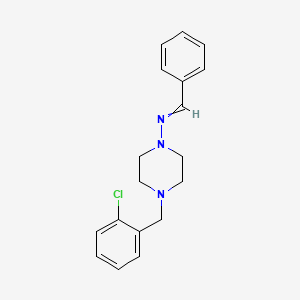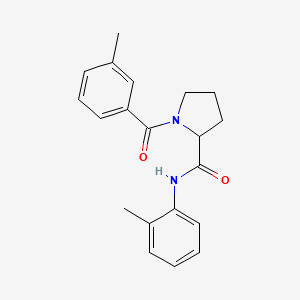![molecular formula C19H26ClNO2 B6102867 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride](/img/structure/B6102867.png)
4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride, also known as NAPM, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. NAPM is a morpholine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride involves its binding to specific GPCRs, leading to the activation of downstream signaling pathways. This activation can result in a variety of physiological effects, including changes in intracellular calcium levels, cAMP production, and protein kinase activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of adenylyl cyclase and the inhibition of voltage-gated calcium channels. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride in lab experiments is its selectivity for certain GPCRs, allowing for the study of specific signaling pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride. One area of interest is the development of more selective this compound analogs, which could provide greater specificity for certain GPCRs. Additionally, the use of this compound in animal models could provide valuable insights into its potential therapeutic applications. Overall, the study of this compound has the potential to provide valuable insights into the function of GPCRs and their role in physiological processes.
Métodos De Síntesis
The synthesis of 4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride involves the reaction of 2-naphthol with 5-bromopentylamine, followed by the addition of morpholine and hydrochloric acid. This method has been successfully used to produce this compound in high yields and purity.
Aplicaciones Científicas De Investigación
4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. This compound has been shown to selectively bind to and activate certain GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
4-(5-naphthalen-2-yloxypentyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1(4-10-20-11-14-21-15-12-20)5-13-22-19-9-8-17-6-2-3-7-18(17)16-19;/h2-3,6-9,16H,1,4-5,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRDXELLNGZLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)

![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)

![[4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol](/img/structure/B6102836.png)
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6102844.png)
![1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6102860.png)
![6-[4-(1-azepanylcarbonyl)-1-piperidinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)

![4-(4-chlorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6102884.png)
![2-{2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6102899.png)